サポニンB1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

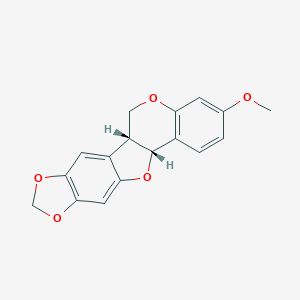

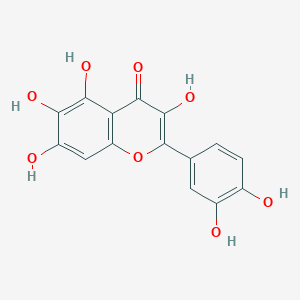

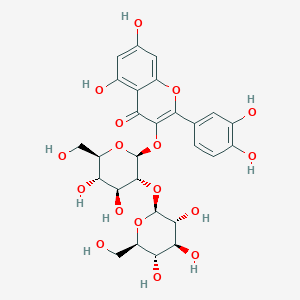

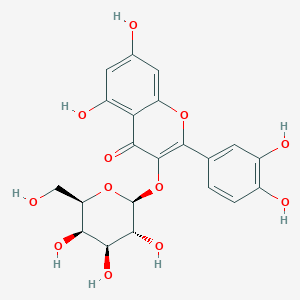

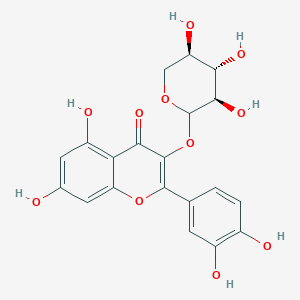

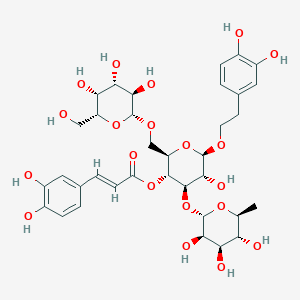

Saikosaponin B1 is a bioactive compound found in the roots of Radix Bupleuri, a traditional Chinese medicinal herb. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .

科学的研究の応用

Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential to treat inflammatory diseases, cancers, and immune disorders.

Industry: Used in the formulation of health supplements and herbal medicines

作用機序

Saikosaponin B1 exerts its effects through multiple mechanisms:

Inhibition of Hedgehog Signaling Pathway: Saikosaponin B1 inhibits the Hedgehog signaling pathway by targeting the Smoothened protein, which is crucial for the pathway’s activation.

Regulation of NRF2/HO-1 Pathway: It also regulates the NRF2/HO-1 pathway, which plays a role in reducing oxidative stress and inflammation.

Similar Compounds:

- Saikosaponin A

- Saikosaponin D

- Prosaikosaponin F

- Prosaikosaponin G

- Saikosaponin Y

- Prosaikogenin

- Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .

Cellular Effects

Saikosaponin B1 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Saikosaponin B1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .

Metabolic Pathways

Saikosaponin B1 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B1 involves several steps, starting from oleanolic acid, a naturally occurring triterpenoid. The process includes:

Oxidation: Oleanolic acid is oxidized to form the aglycone part of Saikosaponin B1.

Glycosylation: The aglycone is then subjected to regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment.

Gold(I)-Catalyzed Glycosylation: This step involves the installation of glycans onto the aglycone using gold(I) catalysts.

Industrial Production Methods: Industrial production of Saikosaponin B1 typically involves extraction from Radix Bupleuri using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Saikosaponin B1 .

化学反応の分析

Types of Reactions: Saikosaponin B1 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like Dess-Martin periodinane are used for oxidation reactions.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Various reagents depending on the desired functional group.

Major Products: The major products formed from these reactions include different derivatives of Saikosaponin B1 with modified functional groups, which can exhibit different biological activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis of saikosaponin B1 involves several steps including acetylation, hydrolysis, oxidation, and glycosylation.", "Starting Materials": [ "Saikosaponin A", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chlorite", "Sodium bromide", "Sodium periodate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Saikosaponin A is acetylated using acetic anhydride and a catalyst such as pyridine to form acetylated saikosaponin A.", "Acetylated saikosaponin A is hydrolyzed using sodium hydroxide to remove the acetyl groups and form saikosaponin B.", "Saikosaponin B is oxidized using sodium chlorite and hydrochloric acid to form saikosaponin B1.", "Saikosaponin B1 is glycosylated using a suitable sugar donor such as glucose or galactose in the presence of a glycosyltransferase enzyme to form the final product." ] } | |

CAS番号 |

58558-08-0 |

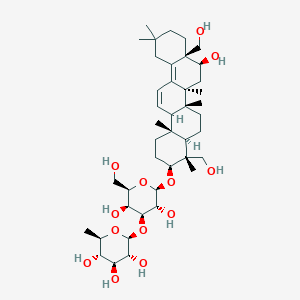

分子式 |

C42H68O13 |

分子量 |

781.0 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

InChIキー |

ZXCJHOYFGJUMDY-ASRFRNECSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)